2-Aminopyridine-3-carbothioamide
Overview
Description
2-Aminopyridine-3-carbothioamide is a useful research compound. Its molecular formula is C6H7N3S and its molecular weight is 153.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal Potency
A study on 2-alkylthiopyridine-4-carbothioamides, closely related to 2-Aminopyridine-3-carbothioamide, demonstrated their potential as antifungal agents. These compounds exhibited significant inhibitory activity against various yeasts and dermatophytes, highlighting their potential in treating fungal infections (Klimesová, Otčenášek, & Waisser, 1996).
Structural Investigation
In-depth vibrational spectroscopic investigations on 2-ethylpyridine-4-carbothioamide, a compound structurally similar to this compound, have provided insights into its molecular structure. This research is crucial in understanding the properties and potential applications of such compounds (Muthu, Ramachandran, & Uma maheswari, 2012).
Antitumor Activity
A study on 2,2'-Bipyridyl-6-carbothioamide, a variant of this compound, revealed its potential as an antitumor agent. It inhibits ribonucleotide reductase, a key enzyme in proliferating cells, indicating its potential in cancer treatment (Nocentini & Barzi, 1997).
Investigation in Medical Treatment
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone, closely related to this compound, was studied in a Phase I trial for its application in treating advanced cancer. This study was significant in determining the compound's pharmacokinetics and potential as a cancer treatment (Wadler et al., 2004).
Potassium Channel Interaction
Research on aminopyridines, including 2-Aminopyridine, has shown their effectiveness in blocking potassium channels in squid axon membranes. This study provides valuable information on the interaction of such compounds with ion channels, important for neurological applications (Yeh, Oxford, Wu, & Narahashi, 1976).
Safety and Hazards
Future Directions
2-Aminopyridine is a significant synthetic synthon, known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets . This suggests that 2-Aminopyridine-3-carbothioamide could have potential applications in drug discovery and proteomics research.
Properties
IUPAC Name |
2-aminopyridine-3-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,7,9)(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTFWTHGGXGSCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627156 | |
Record name | 2-Aminopyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42242-05-7 | |
Record name | 2-Aminopyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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